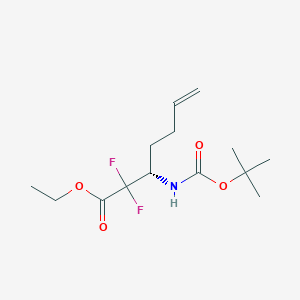![molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
Aplicaciones Científicas De Investigación
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:
Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.
Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.
The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C15H16ClNO2 |
|---|---|
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
Clave InChI |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)



![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
